The compound has the following identifiers:
This compound falls under the category of trifluoromethyl-substituted piperidines, which are known for their varied pharmacological properties. The trifluoromethyl group often enhances lipophilicity and metabolic stability, making such compounds of interest in drug design.
The synthesis of 1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine can be approached through several methods, typically involving the reaction of piperidine derivatives with pyrrolidine and trifluoromethyl-containing reagents.
The molecular structure of 1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine features a piperidine ring substituted at one nitrogen with a pyrrolidinylmethyl group and at another position with a trifluoromethyl group.
1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine can participate in various chemical reactions typical for piperidine derivatives:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and reaction time, which must be optimized for specific transformations.
1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine has potential applications across several scientific domains:
1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine represents an advanced hybrid heterocyclic scaffold engineered for enhanced neuropharmacological activity. Its structure integrates two pharmacologically privileged motifs: a pyrrolidine ring linked via a methylene spacer to a 4-trifluoromethylpiperidine unit. This molecular architecture is strategically designed to exploit synergistic interactions with central nervous system (CNS) targets, particularly ion channels and G protein-coupled receptors (GPCRs). The compound’s modular design allows for precise optimization of blood-brain barrier (BBB) permeability, receptor affinity, and metabolic stability, positioning it as a versatile candidate for treating neurological disorders such as neuropathic pain, epilepsy, and anxiety-related conditions [1] [3].
Pyrrolidine-piperidine hybrids constitute a structurally diverse class of neuroactive compounds characterized by their dual heterocyclic frameworks. The pyrrolidine ring (saturated 5-membered nitrogen heterocycle) contributes to:
Conversely, the piperidine moiety (6-membered saturated nitrogen heterocycle) provides:
Table 1: Neuropharmacological Applications of Pyrrolidine-Piperidine Hybrid Scaffolds
| Structural Feature | Biological Target | Observed Pharmacological Effect | Reference Compound |
|---|---|---|---|
| Pyrrolidine C3-linkage | T-type Ca²⁺ channels (Cav3.2) | Inhibition of calcium influx in dorsal horn neurons (IC₅₀ = 42 nM) | Compound 20n [1] |
| Piperidine N-functionalization | TRPV1 receptors | Antagonism of capsaicin-induced neuronal excitation (IC₅₀ = 2.66 nM) | Compound 7q [4] |
| Methylene spacer | MC4 receptors | Agonism for obesity management (EC₅₀ = 28 nM) | Piperidinoyl-pyrrolidine derivatives [8] |
Molecular hybridization of these rings amplifies their intrinsic neurotargeting capabilities. The methylenic bridge (-CH₂-) connecting pyrrolidine C3 and piperidine N1 optimizes:
Computational models confirm that this hybrid scaffold adopts a semi-folded conformation in aqueous media, exposing the pyrrolidine nitrogen while shielding the piperidine core—a topology that enhances engagement with voltage-gated ion channels and GPCRs implicated in pain signaling [1] [9].
The trifluoromethyl (-CF₃) group at the piperidine C4 position is a critical determinant of the compound’s pharmacokinetic profile. This electron-withdrawing substituent exerts multifaceted effects on molecular properties:
Electronic Effects:
Steric and Lipophilic Contributions:
Table 2: Impact of Trifluoromethyl Group on Key Physicochemical Parameters
| Parameter | 4-Methylpiperidine Derivative | 4-Trifluoromethylpiperidine Derivative | Change (%) |
|---|---|---|---|
| logP (octanol/water) | 1.92 | 2.78 | +44.8% |
| Aqueous solubility (mg/L) | 74.9 | 48.3 | -35.5% |
| Plasma protein binding | 78.2% | 86.7% | +10.9% |
| BBB permeability (PAMPA) | 8.7 × 10⁻⁶ cm/s | 12.4 × 10⁻⁶ cm/s | +42.5% |
Data derived from PubChem and patent analyses [5] [6]
Metabolic advantages include:
Crucially, the -CF₃ group enhances ligand-target binding kinetics through:
The evolution of pyrrolidine-piperidine hybrids reflects three generations of ion channel modulator design:
First Generation (1990s–2000s):
Second Generation (2000s–2010s):
Third Generation (2015–Present):
Synthetic methodologies evolved significantly:
Table 3: Evolution of Dual Heterocyclic Ion Channel Modulators
| Generation | Representative Structure | Ion Channel Target | Clinical Limitations | Structural Advancements |
|---|---|---|---|---|
| 1st | Mibefradil | T-type Ca²⁺ | Drug interactions (CYP3A4 inhibition) | Single piperidine/benzimidazole |
| 2nd | SB-705498 | TRPV1 | Hyperthermia; impaired thermal sensation | Pyrrolidinyl urea with halogenated pyridine |
| 3rd | 1-(Pyrrolidin-3-ylmethyl)-4-(trifluoromethyl)piperidine | Caᴠ3.2/TRPV1/Naᴠ1.7 | None reported in preclinical models | Hybrid scaffold with -CF₃ and methylene linker |
The current compound exemplifies targeted polypharmacology, simultaneously modulating:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: